molecular formula C13H8FN3OS2 B2511865 (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one CAS No. 630083-08-8

(Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one

Cat. No.: B2511865
CAS No.: 630083-08-8
M. Wt: 305.35
InChI Key: UHXQARLDCUMSIY-IYTUHVGOSA-N
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Description

(Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is a synthetic compound based on the 5-ene-4-thiazolidinone scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with diverse biological potential . This specific derivative is of significant interest in early-stage anticancer research. Studies on highly analogous 5-(4-fluorobenzylidene)-4-thiazolidinone compounds have demonstrated promising cytotoxic effects against a panel of human cancer cell lines, including A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon) cells . The proposed mechanism of action for this class of compounds includes the induction of apoptosis, a programmed cell death pathway crucial for eliminating cancer cells. This is evidenced by the increased activation of executioner caspase-3 in treated cells . Furthermore, research on similar derivatives indicates that these compounds can impact cellular metabolism and proliferation, and modulate reactive oxygen species (ROS) signaling pathways, which can contribute to their anticancer effects . The 5-ene moiety is a critical structural feature, making these compounds potential Michael acceptors that can interact with various cellular targets . This product is intended for research purposes only, such as in vitro biological screening and hit-to-lead optimization studies in drug discovery. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS2/c14-9-3-1-8(2-4-9)7-10-11(18)17(12(15)20-10)13-16-5-6-19-13/h1-7,15H/b10-7-,15-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXQARLDCUMSIY-IYTUHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Thiazolidin-4-One Derivatives

Core Thiazolidin-4-One Formation

The thiazolidin-4-one core is typically synthesized via cyclocondensation reactions. A prevalent method involves the reaction of thiourea derivatives with α-halo carbonyl compounds. For example:

  • Intermediate-I (1-(5-Ethyl-1,3,4-Thiadiazol-2-Yl)Thiourea) :
    • Prepared by refluxing 5-ethyl-1,3,4-thiadiazol-2-amine with ammonium thiocyanate in dilute HCl.
    • Purification via filtration and recrystallization in ethanol yields a thiourea intermediate critical for subsequent cyclization.
  • Thiazolidin-4-One Core (2-(5-Ethyl-1,3,4-Thiadiazol-2-Ylimino)Thiazolidin-4-One) :
    • Cyclocondensation of the thiourea intermediate with chloroacetic acid in dimethylformamide (DMF) and sodium acetate.
    • Reflux for 18–21 hours followed by ice-water quenching isolates the thiazolidin-4-one scaffold.

Knoevenagel Condensation for C5 Functionalization

The introduction of the 4-fluorobenzylidene group at C5 is achieved via Knoevenagel condensation, a cornerstone reaction for synthesizing 5-ene-4-thiazolidinones.

Stereoselectivity and (Z)-Configuration

The (Z)-isomer predominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the imino group and carbonyl oxygen. Polar solvents (e.g., acetic acid) favor this configuration by stabilizing transition states.

Stepwise Synthesis of (Z)-5-(4-Fluorobenzylidene)-2-Imino-3-(Thiazol-2-Yl)Thiazolidin-4-One

Synthesis of 3-(Thiazol-2-Yl)Thiazolidin-4-One Intermediate

  • Thiazole-2-Amine Functionalization :
    • Thiazole-2-amine reacts with α-chloroacetyl chloride in dry benzene to form 2-chloro-N-(thiazol-2-yl)acetamide.
  • Cyclization with Thiocyanate :
    • Treatment with ammonium thiocyanate in ethanol under reflux yields 2-imino-3-(thiazol-2-yl)thiazolidin-4-one.

Condensation with 4-Fluorobenzaldehyde

  • Reagents : 2-imino-3-(thiazol-2-yl)thiazolidin-4-one, 4-fluorobenzaldehyde, glacial acetic acid, sodium acetate.
  • Procedure :
    • The thiazolidinone (0.01 mol), aldehyde (0.01 mol), and sodium acetate (0.01 mol) are refluxed in acetic acid for 4–5 hours.
    • Cooling and filtration yield the crude product, which is recrystallized from ethanol.
Yield and Purity
  • Yield : 75–81%.
  • Purity : Confirmed via thin-layer chromatography (TLC) and melting point analysis (250–252°C).

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A three-component reaction involving thiazole-2-amine, 4-fluorobenzaldehyde, and thioglycolic acid in polypropylene glycol (PPG) at 110°C achieves the target compound in 83% yield. This method eliminates intermediate isolation but requires stringent temperature control.

Solid-Phase Synthesis

Immobilized catalysts (e.g., Bi(SCH₂COOH)₃) under solvent-free conditions enhance reaction efficiency (yield: 85–90%). However, scalability remains challenging due to catalyst recovery issues.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) :
    • 3495 (N–H stretch), 1702 (C=O stretch), 1611 (C=N stretch), 1232 (C–N stretch).
    • 535 (C–F bend), 645 (C–S bend).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 7.89 (s, 1H, –CH=), 6.74–7.79 (m, 4H, Ar–H), 12.28 (s, 1H, NH).
    • δ 2.22 (q, 2H, CH₂), 1.21 (t, 3H, CH₃).
  • MS (ESI) : m/z 362.22 [M + 1]⁺.

Reaction Optimization and Challenges

Solvent Effects

  • Glacial Acetic Acid : Optimal for Knoevenagel condensation due to high polarity and proton-donating capacity.
  • DMF : Preferred for cyclocondensation but requires prolonged reflux.

Byproduct Formation

  • Diastereomerization : Prolonged heating may yield (E)-isomers, necessitating careful reaction monitoring.
  • Oxidation : Thiol intermediates may oxidize to disulfides; anaerobic conditions mitigate this.

Industrial Scalability and Green Chemistry

  • Microwave Assistance : Reduces reaction times by 60–70% but requires specialized equipment.
  • Aqueous Media : Water-ethanol mixtures (1:1) achieve 70% yield, aligning with green chemistry principles.

Scientific Research Applications

Medicinal Chemistry Applications

Thiazolidinones, including (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one, are recognized for their therapeutic potential due to their structural diversity and biological activity. The incorporation of a fluorophenyl group is significant as it enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in lung and prostate cancer cells. The specific compound under discussion has been noted for its ability to inhibit cell proliferation in these cancer types, suggesting a promising avenue for further research and development.

Antimicrobial Properties

Thiazolidinones are also known for their antibacterial and antifungal activities. The compound has demonstrated effectiveness against a range of microbial strains. In particular, derivatives of thiazolidinones have been synthesized and tested for their ability to combat resistant strains of bacteria, showcasing their role in addressing the growing concern of antimicrobial resistance .

Cytotoxicity Against Cancer Cell Lines

A study published in Molecules highlighted the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines. The results indicated that specific modifications in the thiazolidinone structure could lead to enhanced anticancer activity.

Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of thiazolidinones, revealing that certain derivatives exhibited significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This underscores the potential for developing new therapeutic agents from this class of compounds .

Mechanism of Action

The exact mechanism of action of (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is still under investigation. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-fluorobenzylidene group distinguishes the target compound from analogues with electron-donating (e.g., methoxy) or bulky (e.g., nitro, trifluoromethyl) substituents. Key comparisons include:

Compound R1 (Benzylidene) R2 (Position 3) Melting Point (°C) Key Properties Reference
Target Compound 4-Fluoro Thiazol-2-yl Not reported Potential enhanced metabolic stability -
5d (Ev1) 4-Methoxy 4-Fluorophenyl 122–123 Lower polarity, moderate solubility
MBTMT (Ev7) 4-Methoxy Benzo[d]thiazol-2-yl Not reported Improved π-π stacking
Entry 4 (Ev15) 3-Chloro 6-Methoxybenzo[d]thiazol-2-yl Not reported High potency (EC: 0.18 µM)
Compound 10 (Ev3) 4-Bromo Indazole-thiadiazole 210–227 Anti-Alzheimer’s activity
  • Fluorine vs.
  • Thiazol-2-yl vs. Benzo[d]thiazol-2-yl (MBTMT) : The smaller thiazol-2-yl group may reduce steric hindrance, favoring interactions with compact binding pockets, whereas benzo[d]thiazole derivatives (MBTMT) enhance aromatic stacking .

Biological Activity

(Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with an imine and thiazole moieties. The synthesis typically involves the condensation of thiazolidinones with appropriate aldehydes, such as 4-fluorobenzaldehyde, under acidic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound across various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer).
  • Concentration Range : 1 nM to 100 µM over exposure times of 6, 24, and 48 hours.

Findings

The compound exhibited significant cytotoxicity, as evidenced by:

  • Decreased Cell Viability : At micromolar concentrations, it reduced cell proliferation across all tested lines.
  • Reactive Oxygen Species (ROS) Production : It decreased ROS levels, suggesting a potential mechanism for its anticancer effects through oxidative stress modulation.
  • Caspase Activation : Increased caspase-3 activity indicated the induction of apoptosis in treated cells .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties , particularly against biofilm-forming bacteria.

Key Results

In studies evaluating its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.5 µg/mL to 125 µg/mL depending on the bacterial strain.
  • Biofilm Inhibition : Several derivatives exhibited over 50% inhibition of biofilm formation at their respective MICs, indicating their potential as antibiofilm agents .

Antiviral Activity

The antiviral potential of this compound has been investigated with respect to Hepatitis C Virus (HCV) NS5B polymerase inhibition.

Inhibition Data

A structure–activity relationship (SAR) study revealed:

  • IC50 Values : Compounds derived from this scaffold exhibited IC50 values ranging from 5.6 to 64.9 µM against HCV NS5B polymerase. Notably, the presence of a fluorine atom at the benzylidene position enhanced inhibitory activity .

Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesObservations
AnticancerA549, SCC-15, SH-SY5Y, CACO-21 nM - 100 µMInduced apoptosis via ROS modulation
AntimicrobialS. aureus0.5 µg/mLSignificant biofilm inhibition
P. aeruginosaUp to 125 µg/mLEffective against biofilm formation
AntiviralHCV NS5B Polymerase5.6 - 64.9 µMStrong inhibitor with SAR insights

Chemical Reactions Analysis

Reactivity at the Exocyclic Double Bond

The C5=C bond undergoes electrophilic and nucleophilic additions :

2.1. Michael Additions

The electron-deficient double bond reacts with nucleophiles (e.g., amines, thiols) in Michael-type reactions. For example:

  • Reaction with thioglycolic acid in the presence of β-cyclodextrin-SO3H catalyst yields thiazolidinone derivatives via intramolecular cyclization .

Table 1 : Representative reaction conditions and yields for C5=C modifications

ReagentCatalystTime (h)Yield (%)Product Feature
Thioglycolic acidβ-cyclodextrin-SO3H2–595–96Thiazolidinone derivatives

3.1. Hydrolysis of the Imino Group

The 2-imino group (C=N) undergoes hydrolysis under acidic conditions to form a 2-oxo derivative. This reaction is critical for modifying biological activity .

3.2. Nucleophilic Substitution at C4

The carbonyl group at C4 participates in nucleophilic acyl substitution reactions. For instance:

  • Reaction with hydrazine forms hydrazide derivatives, which are intermediates for further functionalization .

Thiazole Ring Modifications

The thiazol-2-yl group undergoes electrophilic substitution at the C5 position of the thiazole ring:

  • Halogenation with Cl2 or Br2 in acetic acid introduces halogens, enhancing electronic properties .

  • Nitration with HNO3/H2SO4 adds nitro groups, enabling redox transformations .

Table 2 : Electrophilic substitution reactions on the thiazole ring

ReactionReagentProductBiological Impact
NitrationHNO3/H2SO45-Nitro-thiazoleIncreased antiviral activity
HalogenationCl2 (g) in AcOH5-Chloro-thiazoleEnhanced binding affinity

Aromatic Ring Functionalization

The 4-fluorobenzylidene moiety undergoes directed ortho-metalation (DoM) reactions:

  • Lithiation at the ortho position using LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., DMF, CO2) introduces substituents .

Key Finding : Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, as seen in improved yields for nitro- and chloro-derivatives .

Spectroscopic Evidence of Reactivity

  • IR Spectroscopy : Shifts in C=O (1716 cm⁻¹ → 1695 cm⁻¹) and C=N (1592 cm⁻¹ → 1602 cm⁻¹) peaks confirm carbonyl and imino group participation .

  • NMR Spectroscopy : Disappearance of the benzylidene proton signal (δ 7.65 ppm) after hydrogenation indicates double-bond reduction .

Q & A

Basic: What are the standard protocols for synthesizing (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. Key steps include:

  • Step 1: Reacting a thiazolidinone precursor (e.g., 2-imino-thiazolidin-4-one) with 4-fluorobenzaldehyde under acidic or basic catalysis. Piperidine or pyridine in ethanol is commonly used to promote Knoevenagel condensation, forming the benzylidene moiety .
  • Step 2: Introducing the thiazol-2-yl group via nucleophilic substitution or coupling reactions. Solvents like DMF or methanol are employed, with reaction temperatures optimized between 60–80°C .
  • Purification: Thin-layer chromatography (TLC) and recrystallization from ethanol or acetonitrile ensure >95% purity. NMR and mass spectrometry validate structural integrity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., Z-configuration of the benzylidene group) and imino-thiazole linkage. Aromatic protons in the 4-fluorophenyl group appear as doublets at δ 7.2–7.8 ppm .
  • Infrared (IR) Spectroscopy: Stretching frequencies for C=S (1050–1150 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm thiazolidinone and imino groups .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 333.4 for C₁₆H₉F₂N₃OS₂) and fragmentation patterns .
  • HPLC: Reverse-phase HPLC with a C18 column monitors purity (>95%) using acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency)?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. To address this:

  • Standardized Assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and microbial strains (e.g., S. aureus ATCC 25923) across studies. MIC (Minimum Inhibitory Concentration) values should be normalized to controls like doxorubicin or ciprofloxacin .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate bioactivity drivers .
  • Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like EGFR (anticancer) or DNA gyrase (antimicrobial) .

Advanced: What computational approaches predict binding interactions and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with COX-2 or tubulin) using GROMACS or AMBER. Analyze RMSD (Root Mean Square Deviation) to assess binding stability .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. A small bandgap (<3 eV) correlates with high bioactivity .
  • ADMET Prediction: Tools like SwissADME evaluate logP (optimal range: 2–5), bioavailability, and CYP450 metabolism. This compound’s thiazole ring may enhance permeability but limit solubility .

Advanced: How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve reflections to 0.8 Å resolution for accurate bond-length measurements .
  • Structure Solution: Apply SHELXT for direct methods to generate phase models. The thiazolidinone ring’s planarity and Z-configuration are confirmed via electron density maps .
  • Refinement with SHELXL: Iteratively refine anisotropic displacement parameters. The Flack parameter (<0.1) validates absolute stereochemistry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···F contacts) .

Basic: What are the critical reaction conditions to optimize yield during synthesis?

Methodological Answer:

  • Catalyst Selection: Piperidine (5 mol%) in ethanol enhances condensation efficiency by deprotonating the active methylene group .
  • Temperature Control: Maintain 70–80°C during cyclization to prevent by-product formation (e.g., thioamide derivatives) .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in crystallization .

Advanced: How does substituent variation on the thiazole ring influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Fluorine at the 4-position increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Hydrophobic Substituents: A thiazol-2-yl group improves membrane penetration, evidenced by logP increases (e.g., from 2.1 to 3.5) .
  • Comparative Studies: Replace thiazol-2-yl with oxazol-2-yl to assess selectivity. Bioassays show a 50% drop in anticancer activity, highlighting sulfur’s role in redox modulation .

Advanced: What strategies mitigate oxidative degradation during biological assays?

Methodological Answer:

  • Antioxidant Co-Treatment: Add 0.1 mM ascorbic acid to cell culture media to stabilize the thiazolidinone ring .
  • Light Protection: Store solutions in amber vials to prevent photodegradation of the benzylidene moiety .
  • LC-MS Stability Studies: Monitor degradation products (e.g., sulfonic acid derivatives) under physiological pH (7.4) and temperature (37°C) .

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